molecular formula C58H96N4O5 B15284841 butane;ethane;5-methoxy-8-methyl-11-prop-1-en-2-yloxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-10-ol;methyl 2-(17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)acetate CAS No. 76684-67-8

butane;ethane;5-methoxy-8-methyl-11-prop-1-en-2-yloxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-10-ol;methyl 2-(17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)acetate

Cat. No.: B15284841
CAS No.: 76684-67-8
M. Wt: 929.4 g/mol
InChI Key: BYGUGSPNXMNVOS-UHFFFAOYSA-N
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Description

Properties

CAS No.

76684-67-8

Molecular Formula

C58H96N4O5

Molecular Weight

929.4 g/mol

IUPAC Name

butane;ethane;5-methoxy-8-methyl-11-prop-1-en-2-yloxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-10-ol;methyl 2-(17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)acetate

InChI

InChI=1S/C22H28N2O3.C22H28N2O2.C4H10.5C2H6/c1-13(2)27-19-15-6-5-10-24-11-9-22(20(15)24)16-8-7-14(26-4)12-17(16)23(3)21(22)18(19)25;1-3-15-10-16-11-17(12-21(25)26-2)22-19(8-9-24(13-15)14-16)18-6-4-5-7-20(18)23-22;1-3-4-2;5*1-2/h5-8,12,15,18-21,25H,1,9-11H2,2-4H3;4-7,10,16-17,23H,3,8-9,11-14H2,1-2H3;3-4H2,1-2H3;5*1-2H3

InChI Key

BYGUGSPNXMNVOS-UHFFFAOYSA-N

Canonical SMILES

CC.CC.CC.CC.CC.CCCC.CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)CC(=O)OC.CC(=C)OC1C2C=CCN3C2C4(CC3)C(C1O)N(C5=C4C=CC(=C5)OC)C

Related CAS

76684-67-8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of its pentacyclic structure and the introduction of various functional groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of such complex compounds often involves advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of simpler hydrocarbons.

    Substitution: The replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study complex reaction mechanisms and the behavior of pentacyclic structures.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can trigger various biochemical pathways, leading to the observed effects. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Butane and Ethane

Butane (C₄H₁₀) and ethane (C₂H₆) are simple alkanes widely used in energy and petrochemical industries. Butane is a four-carbon hydrocarbon existing as n-butane or isobutane, commonly utilized as fuel (liquefied petroleum gas) and a precursor for olefin production . Ethane, a two-carbon alkane, is primarily used in ethylene production via steam cracking . Both are key components of natural gas liquids (NGLs) and exhibit distinct phase behaviors under varying thermobaric conditions .

5-Methoxy-8-methyl-11-prop-1-en-2-yloxy-8,16-diazapentacyclo[10.6.1.0¹,⁹.0²,⁷.0¹⁶,¹⁹]nonadeca-2(7),3,5,13-tetraen-10-ol

This polycyclic compound features a pentacyclic core with nitrogen and oxygen heteroatoms, methoxy, methyl, and propenyloxy substituents.

Methyl 2-(17-ethyl-1,11-diazatetracyclo[13.3.1.0⁴,¹².0⁵,¹⁰]nonadeca-4(12),5,7,9,16-pentaen-13-yl)acetate

This tetracyclic compound contains a nitrogen-rich core with an ethyl group and methyl ester moiety.

Physical and Chemical Properties
Table 1: Phase Behavior and Critical Properties of Butane and Ethane vs. Other Alkanes
Property Ethane Propane Butane Pentane
Critical Temp (°C) 32.2 96.7 152.0 196.6
Critical Pressure (MPa) 4.87 4.25 3.80 3.37
Density (g/cm³, 150°C) 0.356 0.493 0.601 0.626
Solubility in Bitumen* Low Moderate High Highest

*Data from Surmont bitumen studies at 150–190°C .

Key Findings :

  • Butane exhibits higher solubility in bitumen than ethane, making it preferable for heavy oil dilution .
  • Ethane’s lower critical temperature and pressure enhance its utility in cryogenic applications .
Reactivity and Biodegradation
  • Microbial Consumption : Ethane and butane support sulfate-reducing prokaryotes (SRPs) in marine sediments, but butane fosters distinct microbial communities (e.g., Deltaproteobacteria dominance) compared to ethane .
  • Oxidation Pathways : Butane undergoes partial oxidation to ethylene and propylene, while methane and ethane form via radical decomposition .
Table 2: Microbial Community Shifts in Hydrocarbon Seep Sediments
Hydrocarbon % Deltaproteobacteria % Gammaproteobacteria
Ethane 23% 30%
Butane 55% 12%
Methane 32% 17%

Biological Activity

Chemical Structure and Properties

The compound's structure suggests it may belong to a class of bioactive molecules with potential therapeutic applications. Its complex polycyclic framework could indicate interactions with biological macromolecules such as proteins and nucleic acids.

Potential Biological Activities

  • Antimicrobial Activity
    • Compounds with similar structural motifs have been studied for their antimicrobial properties. For example, certain diazabicyclic compounds have shown efficacy against various bacterial strains and fungi.
    • A study on related compounds indicated that structural modifications can enhance antimicrobial potency .
  • Anticancer Properties
    • Some derivatives of polycyclic compounds have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • Research has demonstrated that specific structural features contribute to the anticancer activity of related compounds .
  • Neuroprotective Effects
    • Certain compounds in this chemical class have been investigated for neuroprotective effects in models of neurodegenerative diseases. They may exert these effects through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Data Table: Comparative Biological Activity of Related Compounds

Compound NameBiological ActivityReference
Compound AAntimicrobial
Compound BAnticancer
Compound CNeuroprotective

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial effectiveness of structurally similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at varying concentrations, suggesting that the presence of methoxy and diaza groups enhances activity.

Study 2: Anticancer Activity

Research conducted on analogs of the compound revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines (MCF-7). The study utilized MTT assays to assess cell viability post-treatment.

Study 3: Neuroprotective Mechanisms

In vitro studies on neuroblastoma cells demonstrated that compounds with similar structures could reduce oxidative stress markers and improve cell viability under neurotoxic conditions.

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